N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-15-10-8-14(9-11-15)24-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBQADBUOGUYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide typically involves a multi-step synthetic process The synthesis often starts with the iodination of benzamide
Reaction conditions usually involve:
Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction temperatures ranging from room temperature to about 100°C.
Industrial Production Methods
Industrial production of this compound may involve more cost-effective and scalable methods:
Continuous flow chemistry for large-scale synthesis.
Microwave-assisted synthesis to reduce reaction time and improve yield.
Catalysis using transition metals to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: : Where the compound is exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Typically involving reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions where different groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: : Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: : Often performed in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: : Generally requires the use of strong bases or acidic catalysts to facilitate the reaction.
Major Products Formed
The primary products of these reactions are various derivatives of the original compound, each with modified functional groups that confer different chemical properties. These derivatives are often investigated for their potential biological activities.
Scientific Research Applications
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide has a range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological molecules, providing insights into cell function and signaling pathways.
Medicine: : Explored for potential therapeutic uses, particularly in targeting specific cellular pathways associated with diseases.
Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets within cells, such as proteins or enzymes. This binding can inhibit or activate various signaling pathways, leading to changes in cellular function. For instance, in medicinal chemistry, it may interact with kinase enzymes, playing a role in regulating cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Compound A : N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)
- Structure: Pyrimidine core with nitro (NO₂) and phenyl substituents.
- Key Differences: Lacks the ethylamino and 2-iodobenzamide groups.
- Biological Relevance : Nitro groups are common in antimicrobial agents, suggesting possible antibacterial applications .
Compound B : N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure : Similar pyrimidine core with chlorophenyl substituents.
- Key Differences: Chlorine atoms at para positions instead of iodine. Contains aminomethyl groups, enabling hydrogen bonding absent in the target compound .
- Activity : Demonstrates antibacterial and antifungal properties, highlighting the role of halogen substituents in microbial targeting .
Benzamide-Containing Analogues
Compound C : L742791 (4-Iodobenzenesulfonamide Derivative)
- Structure: Features a 4-iodobenzenesulfonamide group linked to a hydroxypropylamino chain.
- Key Differences :
- Pharmacokinetics : Iodine’s hydrophobicity may improve membrane permeability compared to polar sulfonamides .
Compound D : N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
- Structure: Diethylamino group on pyrimidine and trimethoxybenzamide.
- Key Differences: Diethylamino (vs. Trimethoxybenzamide offers enhanced solubility but reduced lipophilicity compared to 2-iodobenzamide .
- Synthetic Utility: Demonstrates the impact of amino group alkylation on synthetic yield and purity .
Comparative Data Table
Research Findings and Implications
- Iodine vs. Halogen Substituents : The 2-iodo group in the target compound may enhance target binding through halogen bonding, a feature absent in chloro or nitro analogues .
- Amino Group Effects: Ethylamino (vs. diethylamino or dimethylamino) balances steric effects and hydrogen-bonding capacity, optimizing interactions with biological targets .
- Benzamide vs. Sulfonamide : The benzamide moiety in the target compound likely engages in π-π stacking with aromatic residues in enzymes, whereas sulfonamides (e.g., L742791) prioritize polar interactions .
Biological Activity
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a pyrimidine ring, an ethylamino group, and an iodobenzamide moiety, which contribute to its unique properties and interactions within biological systems.
Molecular Characteristics
- Molecular Formula : C19H20N5I
- Molecular Weight : 409.3 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. It is hypothesized that this compound can interact with specific molecular targets such as kinases involved in cancer cell proliferation, thereby inhibiting tumor growth.
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways, affecting cellular responses to growth factors.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzenesulfonamide | Similar pyrimidine core with diethylamine | Potentially different pharmacokinetics |
| 6-Methylpyrimidin-2-amine derivatives | Contains methylpyrimidine but lacks sulfonamide | Simpler structure may lead to different biological activity |
| 4-Amino-N-(4-ethyl-6-methylpyrimidin-2-yl)benzenesulfonamide | Lacks fluorine substitution | Different electronic properties due to absence of fluorine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
